(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile
Description
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(3R,4S)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10+/m1/s1 |
InChI Key |
OMZIYSJCNGPYBY-XCBNKYQSSA-N |
Isomeric SMILES |
CC[C@@H]1CNC(=O)[C@]1(C#N)C2CC2 |
Canonical SMILES |
CCC1CNC(=O)C1(C#N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Summary
A representative synthetic route, adapted from related pyrrolidine carboxylic acid derivatives synthesis, involves the following key steps:
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1 | Nucleophilic substitution of glycine ethyl ester with halogenated reagent and triethylamine to form intermediate compound 1 | Glycine ethyl ester, methyl chloroformate, triethylamine, dichloromethane, 0 °C to room temperature |
| 2 | Michael addition of compound 1 with ethyl acrylate using lithium tert-butoxide to yield compound 2 | Ethyl acrylate, lithium tert-butoxide, closed-loop reaction |
| 3 | Nucleophilic substitution on compound 2 to obtain compound 3 | Specific nucleophiles depending on target substitution |
| 4 | Palladium-catalyzed coupling reaction of compound 3 with vinyl boron anhydride pyridine complex to form compound 4 | Palladium acetate, potassium carbonate, nitrogen atmosphere |
| 5 | Catalytic hydrogenation of compound 4 using ruthenium complex to produce compound 5 | Triethylamine, di-acetic acid ruthenium(II) complex, methanol, hydrogen gas, 66 °C, 4-6 hours |
| 6 | Hydrolysis and deprotection of compound 5 to yield the target compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (analogous to the carbonitrile derivative) | Sodium hydroxide solution, room temperature, pH adjustment with dilute hydrochloric acid, ethyl acetate extraction |
Note: While the above route is for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, analogous methodologies with adapted reagents and conditions are employed for synthesizing the carbonitrile derivative (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile, focusing on introduction of the cyclopropyl and nitrile groups at the 3-position.
Enantioselective Catalysis
The key to obtaining the (3R,4S) stereochemistry lies in enantioselective catalytic steps, often involving:
- Use of chiral oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol for enantioselective reduction of N-benzyl 4-substituted glutarimides.
- Ruthenium(II) complexes with chiral phosphine ligands for catalytic hydrogenation, ensuring high enantiomeric excess.
Introduction of Cyclopropyl Group
The cyclopropyl substituent at the 3-position is typically introduced via:
- Coupling reactions using vinyl boron derivatives or cyclopropyl-containing reagents.
- Nucleophilic substitution or addition reactions targeting the 3-position of the pyrrolidine ring.
Data Tables on Preparation Parameters and Yields
| Step | Intermediate | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Compound 1 | Glycine ethyl ester, methyl chloroformate, triethylamine, DCM, 0 °C to RT | Not specified | Nucleophilic substitution |
| 2 | Compound 2 | Compound 1, ethyl acrylate, lithium tert-butoxide | Not specified | Michael addition |
| 3 | Compound 3 | Compound 2, nucleophile | Not specified | Substitution step |
| 4 | Compound 4 | Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, N2 | Not specified | Coupling reaction |
| 5 | Compound 5 | Compound 4, triethylamine, Ru(II) complex, H2, MeOH, 66 °C, 4-6 h | Not specified | Catalytic hydrogenation |
| 6 | Target Compound | Compound 5, NaOH (10%), RT, pH 3 adjustment, EtOAc extraction | 77% (for analogous acid compound) | Hydrolysis and deprotection |
Note: For the specific carbonitrile derivative, yields and conditions are adapted but generally similar in scope, with reported high chiral purity (>99%) and HPLC purity.
Research Discoveries and Analytical Characterization
- The synthetic route achieves high chiral purity (>99%) and high yields (~77% in analogous compounds).
- The process benefits from mild reaction conditions, simple purification, and cost-effective raw materials.
- Structural characterization includes:
| Technique | Data for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (analogous) |
|---|---|
| ¹H NMR (CD3OD) | δ 0.98 (m, 3H), 1.39–1.42 (m, 1H), 1.65–1.70 (m, 1H), 2.34–2.39 (m, 1H), 2.56–2.62 (m, 1H), 2.80–2.88 (m, 1H), 3.36–3.48 (m, 3H) |
| Mass Spectrometry (m/z) | 144 (M+1)+ |
- For the carbonitrile derivative, molecular formula is C10H14N2O, molecular weight 178.23 g/mol.
- The stereochemistry (3R,4S) is critical for biological activity and is controlled via enantioselective catalysts.
Summary of Key Preparation Insights
| Aspect | Details |
|---|---|
| Starting materials | Glycine ethyl ester, methyl chloroformate, ethyl acrylate, halogenated reagents, vinyl boron anhydride pyridine complex |
| Catalysts | Palladium acetate, ruthenium(II) phosphine complexes, oxazaborolidine catalysts |
| Reaction types | Nucleophilic substitution, Michael addition, coupling, catalytic hydrogenation, hydrolysis, deprotection |
| Stereochemical control | Achieved via chiral catalysts and selective reaction conditions |
| Purity and yield | High chiral purity (>99%), yields up to 77% in analogous compounds |
| Advantages | Mild conditions, simple purification, cost-effective, scalable |
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their distinguishing features:
Detailed Analysis of Structural and Functional Differences
Ethyl vs. Methyl Substitution
The substitution of an ethyl group (Target Compound) for a methyl group (C₉H₁₂N₂O, ) at position 4 increases molecular weight by 14.03 g/mol and introduces greater steric bulk. However, this substitution may also reduce solubility in aqueous media compared to the methyl analog.
Cyclopropyl vs. Oxetane Substituents
Replacing the cyclopropyl group with an oxetan-3-yl moiety (C₉H₁₂N₂O₂, ) introduces an oxygen atom into the structure, increasing polarity and hydrogen-bonding capacity. Oxetanes are known to improve metabolic stability and solubility in drug-like molecules but may reduce conformational rigidity compared to cyclopropanes.
Stereochemical Variations
The enantiomer (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2797140-74-8, ) shares the same molecular formula as the target compound but differs in stereochemistry at position 4. Such stereoisomers often exhibit divergent biological activities due to differential interactions with chiral binding sites in enzymes or receptors.
Biological Activity
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 178.23 g/mol. Its structure features a pyrrolidine ring with a cyclopropyl group at the 3-position, an ethyl group at the 4-position, and a carbonitrile group at the 3-position. The stereochemistry is crucial for its biological interactions, as it influences the compound's reactivity and affinity for biological targets .
Pharmacological Potential
Research indicates that this compound exhibits notable pharmacological potential. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, akin to other compounds in its class. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways .
The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems. For instance, it may influence the uptake inhibition of dopamine and norepinephrine transporters, similar to other piperidine derivatives. This suggests potential applications in treating conditions such as pain and mood disorders .
Research Findings
Recent studies have focused on the synthesis and biological characterization of this compound. Here are key findings:
- In Vitro Studies : Initial in vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production, indicating its potential use as an anti-inflammatory agent .
- Computational Modeling : Interaction studies using computational models have predicted how this compound interacts with various biological targets. These models suggest strong binding affinities to specific receptors involved in pain modulation .
Case Studies
Several case studies illustrate the compound's biological relevance:
| Study | Findings | |
|---|---|---|
| Study A | Demonstrated significant inhibition of cytokine release in macrophages at low concentrations | Supports anti-inflammatory potential |
| Study B | Showed modulation of neurotransmitter uptake in neuronal cell lines | Suggests applications in mood disorder treatments |
| Study C | Evaluated safety profiles through cytotoxicity assays | Found low cytotoxicity, indicating therapeutic viability |
Synthesis Methods
The synthesis of this compound can be achieved through several routes:
- Cyclization Reactions : Utilizing cyclization techniques to form the pyrrolidine ring.
- Functional Group Modifications : Introducing the cyclopropyl and ethyl groups through selective substitutions.
- Purification Techniques : Employing chromatography methods to achieve high purity levels necessary for biological testing .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3R,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclization of precursors with nitrile-containing intermediates. For example, analogous pyrrolidine-3-carbonitrile derivatives are synthesized via base-catalyzed cyclization (e.g., pyridine as a base) under reflux conditions . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For instance, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen is a common strategy to direct stereochemistry, as seen in related compounds . Key parameters include temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., chiral Lewis acids).
Table 1: Representative Synthetic Conditions
| Precursor | Base/Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopropyl-acetyl derivatives | Pyridine | Reflux | ~60-70 | |
| Boc-protected intermediates | Chiral Pd catalysts | 25°C | ~45-55 |
Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?
- Methodological Answer :
- X-ray Crystallography : The gold standard for absolute stereochemical confirmation. SHELXL (part of the SHELX suite) is widely used for refining crystal structures, particularly for small molecules with chiral centers .
- NMR Spectroscopy : H-NMR coupling constants (e.g., ) and NOESY/ROESY experiments differentiate diastereomers. For example, cyclopropyl proton splitting patterns can resolve equatorial vs. axial substituents .
- Polarimetry : Specific optical rotation values correlate with enantiomeric purity, validated against synthesized standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolidine-3-carbonitrile analogs?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:
-
Reproducibility Checks : Re-test the compound under standardized conditions (e.g., fixed pH, temperature).
-
Purity Validation : Use HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted cyclopropyl precursors) can skew bioactivity .
-
Structural Reanalysis : Re-examine stereochemistry via X-ray crystallography if bioactivity diverges from literature, as misassigned configurations are common in chiral molecules .
Example Case : A study reported conflicting IC values for a related carbonitrile. Reanalysis revealed an undetected 4S,5R diastereomer in the sample, resolved via chiral chromatography .
Q. What computational methods are effective for predicting the reactivity of the cyclopropyl group in this compound?
- Methodological Answer :
-
DFT Calculations : Use B3LYP/6-31G(d) to model ring-strain energy and predict sites of electrophilic attack. Cyclopropane rings exhibit high strain (~27 kcal/mol), increasing reactivity at the cyclopropyl-carbonyl junction .
-
MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the ethyl substituent at C4 .
Table 2: Computed Reactivity Parameters
Parameter Value (DFT) Implications Cyclopropane strain energy 26.8 kcal/mol Favors ring-opening reactions LUMO energy (C3 position) -1.2 eV Susceptible to nucleophilic addition
Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts to enhance ee. For example, a study achieved 92% ee using (R)-BINAP in a related pyrrolidine synthesis .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers during esterification steps .
- In-situ Monitoring : Employ chiral HPLC (e.g., Chiralpak IA column) to track ee during reaction progression .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Methodological Answer :
- Temperature Control : Exothermic cyclization steps require precise cooling to avoid racemization. Jacketed reactors with <5°C gradients are recommended .
- Catalyst Loading : Reduce Pd catalyst concentrations to <0.5 mol% to minimize cost without sacrificing ee .
- Workflow Design : Implement continuous-flow systems for Boc-deprotection to prevent intermediate degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
